

A Comparative Guide to MYC Degraders: MYC Degrader 1 vs. GT19630

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For Researchers, Scientists, and Drug Development Professionals

The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. For decades, MYC has been considered an "undruggable" target. However, the emergence of targeted protein degradation technologies has opened new avenues for therapeutic intervention. This guide provides a detailed comparison of two prominent MYC-targeting degraders: MYC degrader 1 (also known as A80.2HCl) and GT19630, a dual MYC/GSPT1 degrader.

At a Glance: Key Differences



| Feature | MYC Degrader 1 (A80.2HCl) | GT19630 | |
|---------------------|---|--|--|
| Target(s) | MYC | MYC and GSPT1 | |
| Mechanism of Action | Molecular glue degrader, restores pRB1 activity, sensitizes to CDK4/6 inhibitors. [1][2][3][4][5] | Dual-target molecular glue degrader, recruits MYC and GSPT1 to the CRL4CRBN E3 ubiquitin ligase for proteasomal degradation.[6][7] [8][9][10] | |
| Reported Potency | Degrades MYC at nanomolar concentrations.[2][11] | Potent anti-proliferative effects with IC50 values in the low nanomolar range in various cancer cell lines.[7][12][13] | |
| Key Differentiator | Reverses resistance to CDK4/6 inhibitors.[1][2][11] | First-in-class dual degradation of MYC and GSPT1, exploiting a co-regulatory feedback loop between the two proteins.[9] | |

Quantitative Data Summary In Vitro Anti-Proliferative Activity of GT19630 in Breast Cancer Cell Lines

The anti-proliferative activity of GT19630 was assessed in a panel of 14 breast cancer cell lines using an MTT assay after 5 days of treatment. The half-maximal inhibitory concentration (IC50) values are presented below.



| Cell Line | Subtype | IC50 (nM) | |
|--------------------------|------------|----------------|--|
| T47D | Luminal A | < 5 | |
| CAMA1 | Luminal A | < 5 | |
| BT549 | Basal-like | < 5 | |
| MDA-MB-468 | Basal-like | < 5 | |
| HCC70 | Basal-like | > 40 | |
| SKBR3 | HER2+ | > 40 | |
| (and other 8 cell lines) | | 1 - 100[7][12] | |

Note: Directly comparable IC50 data for **MYC degrader 1** in the same panel of breast cancer cell lines is not publicly available. However, it has been shown to degrade MYC in the MDA-MB-231 breast cancer cell line at nanomolar concentrations.[1]

In Vitro MYC Degradation

| Compound | Cell Lines | Concentration for Degradation | |
|---------------------------|---|----------------------------------|--|
| MYC Degrader 1 (A80.2HCl) | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 0-1000 nM[1] | |
| GT19630 | HL60 | IC50 = 1.5 nM[6] | |

In Vivo Efficacy

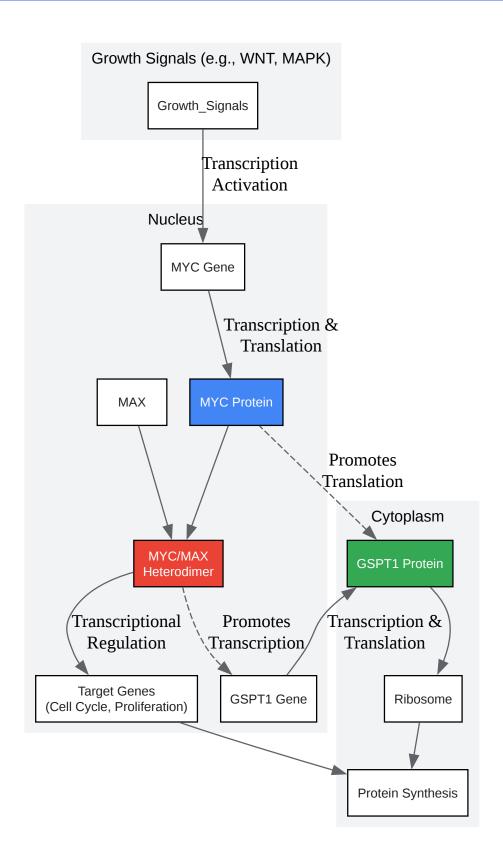


| Compound | Cancer Model | Dosing Regimen | Outcome |
|---|--|---|--------------------------------|
| MYC Degrader 1 (A80.2HCl) | T24 and UMUC14 xenografts | 6 mg/kg, p.o., once daily for 7 days | Inhibition of tumor growth.[1] |
| T24 xenograft (in combination with Palbociclib) | 6 mg/kg, i.g., once daily for 30 days | Enhanced tumor growth inhibition.[1] | |
| GT19630 | HL-60 xenograft | As low as 0.3 mg/kg/bid | Tumor growth inhibition.[10] |
| Daudi-induced liquid lymphoma mouse model | 1.0 mg/kg | Eradication of lymphoma cells.[6] | |
| AML PDX model | Not specified | Eradication of circulating AML cells. [9][14] | _ |

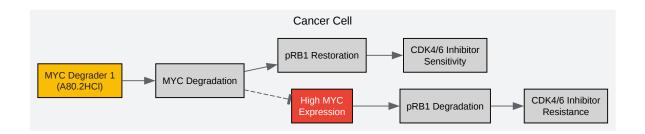
Signaling Pathways and Mechanism of Action MYC and GSPT1 Signaling in Cancer

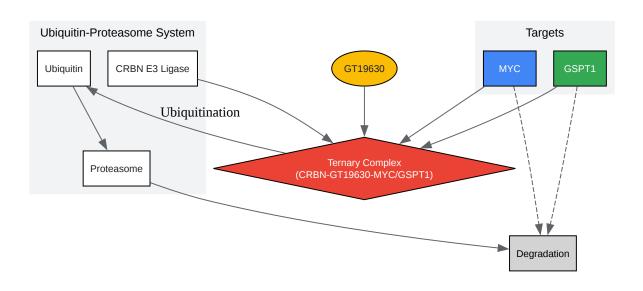
MYC is a transcription factor that forms a heterodimer with MAX to regulate the expression of a multitude of genes involved in cell cycle progression, proliferation, and metabolism. GSPT1 (G1 to S phase transition 1) is a translation termination factor that plays a crucial role in protein synthesis. Recent evidence suggests a co-regulatory feedback loop where MYC promotes the transcription of GSPT1, and GSPT1, in turn, is involved in the efficient translation of MYC.[9] [14] In many cancers, the overexpression of MYC drives uncontrolled cell growth and proliferation.











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Validation & Comparative





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